molecular formula C6H7BLiNO2 B578040 3-Methylpyridine-2-boronic acid, monolithium salt CAS No. 1256345-65-9

3-Methylpyridine-2-boronic acid, monolithium salt

Cat. No. B578040
CAS RN: 1256345-65-9
M. Wt: 142.877
InChI Key: PZIPQENZVYUENU-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-boronic acid, monolithium salt is a chemical compound with the IUPAC name lithium hydrogen 3-methyl-2-pyridinylboronate . It has a molecular weight of 142.88 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BNO2.Li/c1-5-3-2-4-8-6(5)7(9)10;/h2-4,9H,1H3;/q-1;+1 . This indicates the presence of a pyridine ring substituted with a methyl group and a boronic acid group, and a lithium ion.


Chemical Reactions Analysis

Boronic acids and their derivatives, such as this compound, are commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .

Scientific Research Applications

Electrochemical Applications

3-Methylpyridine-2-boronic acid, monolithium salt, is utilized in electrochemical studies. For instance, its oxidation at a boron-doped diamond electrode in acid media has been explored for applications in electroorganic synthesis and wastewater treatment. This research demonstrated the potential for direct electron transfer reactions on the electrode surface, which could lead to the formation of a polymeric film. Additionally, under certain conditions, partial oxidation of 3-Methylpyridine to nicotinic acid or complete combustion to CO2 was observed (Iniesta et al., 2001).

Synthesis and Structure Investigation

Research has also been conducted on the synthesis and structural investigation of compounds involving 3-Methylpyridine. A study focusing on Lewis base-monoiodoboranes and their reactions with group V donors in solution provided insights into boronium salts containing two different donors coordinated to a central boron atom. This work characterized six previously unreported boronium cations and explored their properties (Denniston et al., 1976).

Boronic Acid Receptor Studies

Another significant application is in the field of boronic acid receptor studies. A research project utilized fluorinated boronic acid-appended benzyl bipyridinium salts derived from bipyridines for detecting and differentiating diol-containing analytes. This study highlights the use of boronic acid receptors in combination with NMR spectroscopy for the identification of various bioanalytes (Axthelm et al., 2015).

Polymerization and Functionalization

Research in polymerization and functionalization has also involved 3-Methylpyridine. A study on ring-opening polymerization with synergistic co-monomers explored the creation of boronate-functionalized polymeric monoliths for the specific capture of cis-diol-containing biomolecules under neutral conditions. This work is significant for its application in separation science and (bio-)catalysis, where boronic acid chromatography is a useful technique (Ren et al., 2009).

Mechanism of Action

Target of Action

The primary targets of “3-Methylpyridine-2-boronic acid, monolithium salt” are currently not well-defined in the literature. This compound is a boronic acid derivative, and boronic acids are known to interact with various biological targets, including enzymes and receptors. The specific targets for this compound remain to be identified .

Mode of Action

As a boronic acid derivative, it may interact with its targets through covalent bonding, given the ability of boronic acids to form reversible covalent complexes with proteins and other biological molecules .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including esterification and condensation reactions

Pharmacokinetics

The excretion of boronic acids typically occurs via the renal route .

Result of Action

The molecular and cellular effects of “this compound” are not well-documented. Given the reactivity of boronic acids, this compound may induce changes in protein function, gene expression, and cellular signaling pathways. These effects would be highly dependent on the specific targets of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of boronic acids. Furthermore, the biological environment (e.g., cellular context, presence of cofactors) can also influence the compound’s action .

properties

IUPAC Name

lithium;hydroxy-(3-methylpyridin-2-yl)borinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BNO2.Li/c1-5-3-2-4-8-6(5)7(9)10;/h2-4,9H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIPQENZVYUENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].B(C1=C(C=CC=N1)C)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BLiNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674580
Record name Lithium hydrogen (3-methylpyridin-2-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256345-65-9
Record name Lithium hydrogen (3-methylpyridin-2-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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